1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene is a synthetic organic compound characterized by its unique molecular structure and properties. It is classified as a derivative of bisphenol and is notable for its application in various scientific fields, particularly in electrochemistry and material science. The compound is recognized for its potential as a redox shuttle in battery technologies, enhancing the efficiency of energy storage systems.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich, where it is listed under the CAS Number 1350770-63-6. It is classified as an organic compound with the molecular formula and a molecular weight of 342.49 g/mol . Its structure features two tert-butyl groups and two methoxyethoxy groups attached to a benzene ring, which contributes to its steric bulk and solubility characteristics.
The synthesis of 1,4-di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene typically involves the Friedel-Crafts alkylation reaction. This method utilizes 2-methoxyethyl chloride and 2,5-di-tert-butylhydroquinone as starting materials. The reaction proceeds under acidic conditions, often using catalysts like sulfuric acid or aluminum chloride to facilitate the electrophilic substitution on the aromatic ring.
The reaction mechanism involves the formation of a carbocation from the alkyl halide, which then attacks the electron-rich aromatic system. The reaction conditions are critical; maintaining appropriate temperatures and concentrations ensures high yields and purity of the product. Typical yields reported range from 35% to 40%, with purification achieved through recrystallization techniques .
1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene participates in various chemical reactions typical of aromatic compounds, including electrophilic substitution. Its reactivity can be modulated by altering substituents on the benzene ring or changing reaction conditions.
The compound's electrophilic aromatic substitution reactions are facilitated by the electron-donating effects of the methoxy groups, which activate the aromatic system towards further substitutions. The steric hindrance provided by the tert-butyl groups limits further substitution at other positions on the ring .
The mechanism of action for this compound primarily revolves around its role as a redox shuttle in electrochemical applications. In battery systems, it facilitates electron transfer processes critical for energy conversion and storage.
During charge and discharge cycles, 1,4-di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene undergoes reversible oxidation and reduction reactions. These processes involve electron transfer between the compound and electrode materials, significantly impacting battery performance metrics such as capacity and cycle life .
1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene finds applications primarily in:
The distinctive tert-butyl and methoxyethoxy substituents on DBBB are not merely structural appendages but serve as essential directors in the molecular architecture. The synthetic strategy exploits the powerful Directed Ortho-Metalation (DoM) paradigm, where these groups function in concert to enable regiospecific functionalization:
tert-Butyl Groups: Positioned at C1 and C4, these sterically demanding substituents perform three critical functions:(1) Block para-positions through steric occlusion(2) Activate ortho-positions via hyperconjugative electron donation(3) Provide profound protection against oxidative degradation in the final application
Methoxyethoxy Chains: Installed at C2 and C5, these glycol-ether moieties:(1) Serve as powerful ortho-directing metalation groups (DMGs) for lithiation(2) Enhance solubility in carbonate-based battery electrolytes (>0.5M demonstrated)(3) Stabilize the radical cation through oxygen lone-pair donation
The synthetic sequence strategically leverages these properties through a regioselective dual-functionalization approach. Initial tert-butylation of hydroquinone creates the steric foundation, after which the methoxyethoxy installation proceeds via Williamson ether synthesis under phase-transfer conditions. This stepwise approach circumvents the need for protecting group strategies that would add synthetic steps and reduce overall yield [5] [6].
The molecular design exemplifies the concept of functional group synergy – the tert-butyl groups provide electrochemical stability while the methoxyethoxy chains deliver both directing-group capability for synthesis and essential solubility for battery application. This dual functionality makes DBBB particularly valuable for energy storage systems where solubility-stability trade-offs typically limit performance.
Transitioning DBBB synthesis from batch laboratory production to continuous industrial manufacturing presents multifaceted engineering challenges centered on solvent systems, purification methods, and process control:
Solvent Selection Criteria:
Table 2: Solvent Performance Evaluation for DBBB Synthesis
Solvent | Reaction Yield (%) | By-Product Solubility | DBBB Recovery | EHS Rating |
---|---|---|---|---|
Toluene | 92 | Moderate | Excellent | Acceptable |
THF | 88 | High | Good | Poor |
Acetonitrile | 78 | Low | Moderate | Good |
DMF | 85 | High | Poor | Poor |
Industrial processes favor toluene as the primary solvent due to its ideal combination of high boiling point (110°C), excellent azeotropic water removal capability, and favorable differential solubility that allows direct crystallization of DBBB upon cooling. This avoids energy-intensive distillation steps common with lower-boiling alternatives like tetrahydrofuran (THF) [6].
Purification Challenges:The transition from synthesis to battery-grade material (≥99.5% purity) requires sophisticated purification technology:
Continuous Processing Development:Argonne's Material Engineering Facility (MEF) pioneered continuous production by re-engineering batch operations:
This continuous approach demonstrated 98.5% consistency in purity across 10 consecutive production runs while reducing solvent consumption by 40% compared to batch processing. The MEF facility achieved production rates of 100 kg/week – sufficient volume for industrial validation while maintaining the anhydrous conditions critical for battery applications [6].
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